Hydrogenation Selectivity Over Pd/C: CFC-215aa vs. CFC-113 for HFC-245fa Production
Under hydrogenation conditions (175–350 °C, Pd on carbon catalyst), CFC-215aa (CF₃CCl₂CClF₂) produces a product stream containing ~60% CF₃CH₂CHF₂ (HFC-245fa), 15–16% CF₃CH=CF₂, and ~10% CF₃CCl=CF₂, with only 6–7% unconverted starting material . In contrast, CFC-113 (CCl₂FCClF₂) under comparable conditions (375–525 °C, Pd or other metal catalysts) yields only 52% of CClF=CF₂ as the primary product, with the main by-product CF₂=CHF formed at just 5% yield . The 60% selectivity to the desired saturate HFC-245fa for CFC-215aa versus the 52% yield to an unsaturated product for CFC-113 represents a fundamentally different reaction pathway dictated by the chlorine-substitution architecture.
| Evidence Dimension | Product yield/selectivity in catalytic hydrogenation to fluorinated propene/ethane |
|---|---|
| Target Compound Data | CFC-215aa: ~60% CF₃CH₂CHF₂ (HFC-245fa), ~15–16% CF₃CH=CF₂, ~10% CF₃CCl=CF₂, ~6–7% unconverted |
| Comparator Or Baseline | CFC-113: 52% CClF=CF₂, 5% CF₂=CHF |
| Quantified Difference | CFC-215aa yields 60% HFC-245fa vs. CFC-113 yields 0% HFC-245fa under respective optimized conditions |
| Conditions | CFC-215aa: 175–350 °C, Pd/C catalyst, H₂ feed. CFC-113: 375–525 °C, metal catalyst (Ni, Cu, Co, Pt, Pd)/C, H₂ feed. |
Why This Matters
Procurement of CFC-215aa is specifically justified when the synthetic goal is HFC-245fa—a critical intermediate for HFO-1234yf refrigerant—rather than chlorofluoroethylene derivatives obtained from CFC-113.
- [1] Kellner, C. S., et al. Improved hydrogenolysis/dehydrohalogenation process. U.S. Patent US2942036A, 1960. View Source
- [2] GB698386 (A) – Process for the preparation of trifluorochloroethylene. Great Britain Patent, 1953. View Source
